4-Chrysenecarboxylate

Descripción

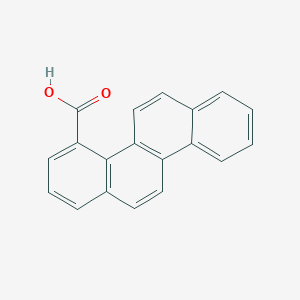

4-Chrysenecarboxylate is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a carboxylate ester group at the 4-position of the chrysene backbone. Chrysene, a four-fused benzene ring system, imparts significant rigidity and hydrophobicity to the molecule. The carboxylate group enhances solubility in polar solvents compared to unmodified PAHs, which is critical for laboratory handling and reactivity .

Propiedades

Fórmula molecular |

C19H12O2 |

|---|---|

Peso molecular |

272.3 g/mol |

Nombre IUPAC |

chrysene-4-carboxylic acid |

InChI |

InChI=1S/C19H12O2/c20-19(21)17-7-3-5-13-9-10-15-14-6-2-1-4-12(14)8-11-16(15)18(13)17/h1-11H,(H,20,21) |

Clave InChI |

VIHCWMSLKDZZNU-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C(=CC=C4)C(=O)O |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural and Molecular Comparisons

*Note: Theoretical values for this compound are inferred from chrysene (C₁₈H₁₂) and carboxylate group (COO⁻).

Key Observations :

- Size and Rigidity : this compound’s chrysene backbone confers a larger molecular weight (~273 g/mol) and planar geometry compared to smaller analogs like methyl 4-chlorocubanecarboxylate (196.63 g/mol). The cubane framework in the latter introduces three-dimensional rigidity, distinct from chrysene’s flat structure .

- Functional Groups: The amino group in ethyl 5-aminothiazole-4-carboxylate enhances nucleophilicity, making it reactive in coupling reactions, whereas the chloro substituent in methyl 4-chlorocubanecarboxylate may stabilize the molecule via electron-withdrawing effects .

- Solubility : Ethyl 4-(4-chlorobutanamido)benzoate’s flexible chloro-amide chain likely improves solubility in organic solvents compared to this compound, which may require polar aprotic solvents due to its aromaticity .

Research Findings and Data Gaps

- Spectroscopic Data: emphasizes the use of ¹H/¹³C NMR and HRMS for confirming compound identity, which would be essential for characterizing this compound .

- Hazards and Handling: While highlights project risk assessments (e.g., flammability, toxicity), chrysene derivatives may pose carcinogenic risks, necessitating strict safety protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.